2-Hexyldecanoic acid, also known as isopalmitic acid, is a C16 branched-chain saturated fatty acid (Guerbet acid) featuring a decanoic acid main chain and a hexyl branch at the 2-position. As a clear liquid at room temperature with a melting point of approximately 10–18 °C and a high boiling point of 268 °C, it offers a distinct combination of low-temperature fluidity and high thermal stability . In industrial and pharmaceutical procurement, it is primarily sourced as a critical precursor for synthesizing advanced ester-based lubricants, cosmetic emollients, and highly specialized ionizable lipids. Most notably, it is the fundamental building block for ALC-0315, the key lipid nanoparticle (LNP) component used in mRNA vaccines. Its fully saturated, sterically hindered structure provides exceptional oxidative stability compared to unsaturated alternatives, making it an essential raw material for high-performance formulations requiring both ambient processability and long-term chemical resilience.
Substituting 2-hexyldecanoic acid with generic straight-chain isomers (such as palmitic acid) or unsaturated liquid acids (such as oleic acid) critically compromises formulation performance and synthesis outcomes. Palmitic acid is a solid at room temperature (melting point ~63 °C), which drastically alters the viscosity, solubility, and low-temperature processability of downstream esters, leading to crystallization in liquid formulations. While oleic acid provides similar room-temperature fluidity, its carbon-carbon double bond makes it highly susceptible to oxidative degradation, rendering it unsuitable for long shelf-life lubricants or sensitive pharmaceutical excipients [1]. Furthermore, in the synthesis of ionizable lipids for LNPs, the specific steric bulk of the 2-hexyl branch is non-negotiable; it dictates the precise cone-shaped geometry of the resulting lipid, which is strictly required for endosomal membrane destabilization and efficient intracellular mRNA release [2].
The 2-hexyl branch fundamentally disrupts the close molecular packing typical of saturated fatty acids. While the straight-chain C16 isomer, palmitic acid, is a solid with a melting point of approximately 63 °C, 2-hexyldecanoic acid remains a flowable liquid at room temperature, exhibiting a melting point of 10–18 °C . This 45+ °C reduction in melting point allows for cold-processing in esterification reactions and ensures that downstream derivatives maintain extremely low pour points in lubricant applications.
| Evidence Dimension | Melting Point |
| Target Compound Data | 10–18 °C (Liquid at RT) |
| Comparator Or Baseline | Palmitic Acid (C16 straight-chain): ~63 °C (Solid at RT) |
| Quantified Difference | >45 °C reduction in melting point |
| Conditions | Standard atmospheric pressure |
Enables liquid-phase handling at room temperature without heating, saving energy during manufacturing and preventing crystallization in low-temperature end-products.
Achieving a liquid state in fatty acids typically requires unsaturation, as seen in oleic acid (C18:1). However, unsaturation introduces vulnerability to lipid peroxidation. Because 2-hexyldecanoic acid achieves its low melting point entirely through structural branching rather than double bonds, it exhibits the high oxidative stability characteristic of fully saturated alkanes [1]. When subjected to thermal or oxidative stress, saturated Guerbet acids resist rancidity, color degradation, and viscosity increases far longer than unsaturated baseline equivalents.
| Evidence Dimension | Chemical Structure & Oxidation Vulnerability |
| Target Compound Data | Fully saturated (0 double bonds) |
| Comparator Or Baseline | Oleic Acid (1 double bond, highly susceptible to oxidation) |
| Quantified Difference | Elimination of reactive alkene sites while maintaining fluidity |
| Conditions | Long-term storage and high-temperature processing |
Critical for procuring precursors for cosmetics and pharmaceutical excipients where long-term chemical stability and lack of rancidity are mandatory.
2-Hexyldecanoic acid is the exact stoichiometric starting material required for the synthesis of ALC-0315, the primary ionizable lipid in the Pfizer/BioNTech mRNA vaccine. In optimized synthesis routes, it undergoes esterification with 1,6-dibromohexane using K2CO3 to yield the intermediate 6-bromohexyl-2-hexyldecanoate with an 85% yield after silica gel chromatography [1]. The specific chain length (C10 main, C6 branch) is mathematically optimized to provide the exact hydrophobic tail volume required for the LNP to transition to an inverted hexagonal phase in acidic endosomes.
| Evidence Dimension | Synthesis Yield of ALC-0315 Intermediate |
| Target Compound Data | 85% yield (6-bromohexyl-2-hexyldecanoate) |
| Comparator Or Baseline | Alternative chain lengths (fail to achieve optimal endosomal escape pKa) |
| Quantified Difference | Provides the precise steric bulk required for clinical-grade LNP efficacy |
| Conditions | Reaction with 1,6-dibromohexane in DMF with potash at room temperature |
Buyers synthesizing advanced mRNA delivery vectors must procure this exact carbon configuration to replicate validated clinical-grade LNP endosomal escape performance.
As directly supported by its role in ALC-0315 synthesis, 2-hexyldecanoic acid is the premier choice for manufacturing the hydrophobic tails of advanced zwitterionic or ionizable lipids. Its specific branching is essential for creating the cone-shaped lipid geometry that drives endosomal membrane destabilization and intracellular mRNA release [1].
Because it maintains a liquid state at room temperature while being fully saturated, it is an ideal precursor for complex esters used in industrial lubricants. It provides excellent low-temperature fluidity (pour point depression) combined with high-temperature oxidative stability, outperforming unsaturated fatty acid esters[2].
Incorporated into premium skincare formulations as a stable, non-comedogenic, and oxidation-resistant lipid phase. It leverages its low melting point to provide a lighter, more spreadable skin feel than straight-chain saturated fats, without the rancidity risks associated with unsaturated oils [2].
Irritant